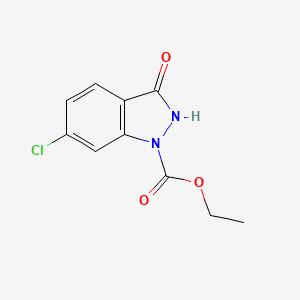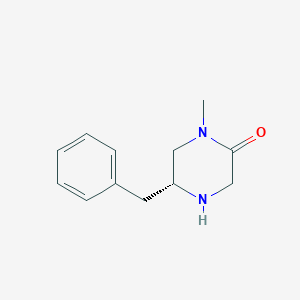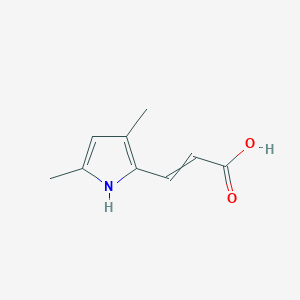![molecular formula C12H13ClN4O B12441001 2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B12441001.png)
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine-2-carboxaldehyde with guanidine in the presence of a suitable catalyst to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including antifibrotic and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antifibrotic activity is thought to be mediated through the inhibition of collagen synthesis and deposition .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar pyrimidine core but differ in the substitution pattern and functional groups.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds have a thieno ring fused to the pyrimidine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to the pyrimidine core and are known for their enzyme inhibitory properties.
Uniqueness
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H13ClN4O |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-pyridin-2-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C12H12N4O.ClH/c17-12-8-4-3-7-14-10(8)15-11(16-12)9-5-1-2-6-13-9;/h1-2,5-6H,3-4,7H2,(H2,14,15,16,17);1H |
InChI Key |
LTKASGAJVIHHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(NC2=O)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)

![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)

![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)





![Methyl 2-[(E)-2-(5-chloro-2-thienyl)vinyl]-6-methoxy-benzoate](/img/structure/B12440988.png)


